molecular formula C19H20N4O3S B3713118 2-methyl-3-nitro-N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide

2-methyl-3-nitro-N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide

Cat. No.: B3713118
M. Wt: 384.5 g/mol
InChI Key: GZNOGWHVEMPNOR-UHFFFAOYSA-N
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Description

2-methyl-3-nitro-N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-nitro-N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Nitration: Introduction of the nitro group to the benzene ring.

    Amidation: Formation of the benzamide core.

    Thiocarbamoylation: Introduction of the thiocarbamoyl group.

    Pyrrolidine Substitution: Attachment of the pyrrolidinyl group to the phenyl ring.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, coupling agents for amidation, and appropriate solvents and temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-nitro-N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups on the benzene ring.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the benzene ring.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: Investigating its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-methyl-3-nitro-N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting or activating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3-nitrobenzamide: Lacks the pyrrolidinyl and thiocarbamoyl groups.

    3-nitro-N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide: Similar structure but without the methyl group.

Uniqueness

The presence of the pyrrolidinyl and thiocarbamoyl groups in 2-methyl-3-nitro-N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide distinguishes it from similar compounds, potentially enhancing its biological activity and specificity. These groups can influence the compound’s binding affinity and selectivity for its molecular targets, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-methyl-3-nitro-N-[(4-pyrrolidin-1-ylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-13-16(5-4-6-17(13)23(25)26)18(24)21-19(27)20-14-7-9-15(10-8-14)22-11-2-3-12-22/h4-10H,2-3,11-12H2,1H3,(H2,20,21,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNOGWHVEMPNOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(=S)NC2=CC=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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